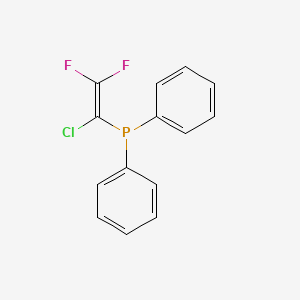
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is a chemical compound known for its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of N,N-dichlorotrifluoromethanesulfonamide with 1,2-dichloroethylene. This reaction can be initiated thermally, chemically, or photochemically. The process does not require additional thermal initiation and occurs efficiently in the presence of excess 1,2-dichloroethylene, with the reaction time varying based on the initiation method used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in controlled environments to ensure the purity and yield of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Addition Reactions: The double bond in the dichloroethylidene group allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield products where the chlorine atoms are replaced by nucleophiles, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound can influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but differs in its applications and toxicity profile.
Trichloroethylene: Shares some structural similarities but is primarily used as an industrial solvent.
Uniqueness
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is unique due to its combination of dichloroethylidene and trifluoromethanesulfonamide groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with molecular targets sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
370839-86-4 |
|---|---|
Molekularformel |
C3H2Cl2F3NO2S |
Molekulargewicht |
244.02 g/mol |
IUPAC-Name |
N-(2,2-dichloroethylidene)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H2Cl2F3NO2S/c4-2(5)1-9-12(10,11)3(6,7)8/h1-2H |
InChI-Schlüssel |
LSKWEUNXJPZJGC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NS(=O)(=O)C(F)(F)F)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


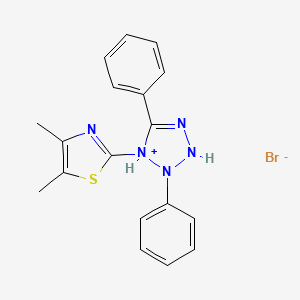



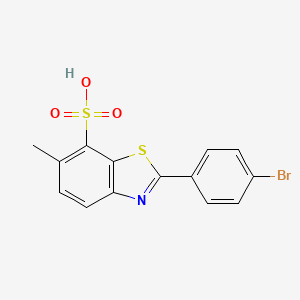
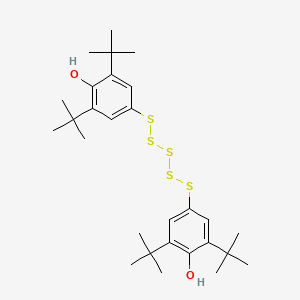
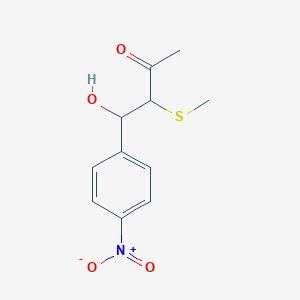
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
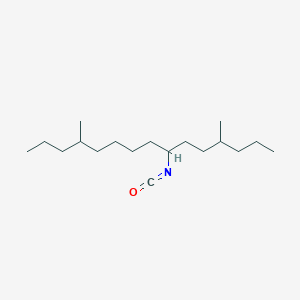

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
